6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one
Description
6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-methoxyphenyl substituent at position 6 and methyl groups at positions 2 and 2.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-14-12(8-13(16)15(9)2)10-5-4-6-11(7-10)17-3/h4-8H,1-3H3 |
InChI Key |
VFMYRQINDWTAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Core Variations: The target compound’s pyrimidin-4(3H)-one core lacks the fused thiophene ring present in thieno-pyrimidinones (e.g., 3a, BMS-814580), which may reduce planarity and alter electronic properties .
- Substituent Effects: Methyl groups at positions 2 and 3 distinguish it from analogs like 3a (3-methyl only) and DB07874 (additional amino and biphenyl groups) .
- Synthetic Complexity : BMS-814580 requires phosphorus oxychloride and microwave irradiation, highlighting challenges in introducing bulky substituents .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
*Calculated using molecular formula C₁₄H₁₆N₂O₂. †Estimated via analogy to similar pyrimidinones.
Key Observations :
Key Observations :
- Target Selectivity : BMS-814580’s 4-chlorophenyl and fluorinated side chain enhance MCHR1 binding, whereas the target compound’s dimethyl groups may favor alternative targets .
- Anti-inflammatory Potential: Quinazolin-4(3H)-ones with 3-methoxyphenyl groups show COX-2 inhibition, suggesting the target compound could be screened for similar activity .
Biological Activity
6-(3-Methoxyphenyl)-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its methoxy and dimethyl substitutions on the pyrimidine ring, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 234.26 g/mol. The structure features a pyrimidine core with a methoxyphenyl group at the 6-position and dimethyl groups at the 2 and 3 positions.
Biological Activity Overview
Research has indicated that compounds within the pyrimidinone class exhibit a range of biological activities. The specific biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that similar pyrimidinones possess significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through modulation of key signaling pathways involved in cell proliferation and survival.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate apoptotic pathways.
Research Findings
Recent studies have explored the biological effects of this compound:
- Antiviral Activity : Research indicates that modifications in the pyrimidine structure can enhance antiviral properties. For example, derivatives have shown promising results against various viral targets, suggesting that further structural optimization may yield potent antiviral agents .
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall in the micromolar range, indicating moderate potency .
Table 1: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity noted | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antiviral | Potential against various viral targets |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study on structurally similar pyrimidinones demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The compounds were administered at varying doses, showing dose-dependent responses in tumor size reduction.
- Case Study 2 : In a screening assay for antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the methoxy group significantly enhanced antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
